molecular formula C8H7ClINO B144927 N-(2-Chloro-4-iodophenyl)acetamide CAS No. 135050-05-4

N-(2-Chloro-4-iodophenyl)acetamide

Cat. No.: B144927
CAS No.: 135050-05-4
M. Wt: 295.5 g/mol
InChI Key: VIZOAOZIMUGTKT-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-iodophenyl)acetamide is an organic compound with the molecular formula C8H7ClINO. It is a solid at room temperature and is known for its applications in various fields of scientific research . The compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-iodophenyl)acetamide typically involves the reaction of 2-chloro-4-iodoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Chloro-4-iodoaniline+Acetic AnhydrideThis compound+Acetic Acid\text{2-Chloro-4-iodoaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-Chloro-4-iodoaniline+Acetic Anhydride→this compound+Acetic Acid

The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-iodophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing chlorine or iodine.

    Oxidation Reactions: Products include quinones or other oxidized forms.

    Reduction Reactions: Products include amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

N-(2-Chloro-4-iodophenyl)acetamide has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation markers such as TNF-alpha and IL-6.
  • Anticancer Properties : Preliminary research indicates that it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with IC50 values suggesting significant activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:

  • Substitution Reactions : The chlorine or iodine can be replaced with other functional groups to create derivatives with varied properties.
  • Oxidation and Reduction Reactions : It can undergo transformations to yield quinones or amines, which are useful in further synthetic pathways.

Biological Studies

This compound is employed in biological research focusing on:

  • Enzyme Inhibition Studies : Its ability to bind to specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms.
  • Receptor Binding Studies : The compound's structural features allow for exploration of its interactions with various receptors, potentially leading to the discovery of new pharmacological agents.

Material Science

In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties allow for:

  • Synthesis of Advanced Materials : The compound can act as a precursor in creating materials with specific chemical and physical properties.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity Study (2023) :
    • Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
  • Anticancer Activity Evaluation (2023) :
    • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
  • Inflammation Model Study (2025) :
    • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2023
AntimicrobialEscherichia coliMIC = 64 µg/mL2023
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-iodophenyl)acetamide
  • N-(3-Iodophenyl)acetamide
  • 2-(4-Chlorophenoxy)-N-(4-iodophenyl)acetamide

Uniqueness

N-(2-Chloro-4-iodophenyl)acetamide is unique due to the specific positioning of the chlorine and iodine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

N-(2-Chloro-4-iodophenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C8_8H7_7ClINO
  • Molecular Weight : 295.51 g/mol
  • CAS Number : 135050-05-4

The compound features both chloro and iodo substituents on the phenyl ring, which may influence its reactivity and biological activity. The presence of these halogens can enhance the compound's interaction with biological targets, making it a subject of interest in drug design and development.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : The compound may bind to various receptors, modulating their activity and triggering downstream signaling pathways.
  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

  • In vitro Studies : The compound has shown significant activity against various cancer cell lines, including:
    • HepG2 (Liver Cancer) : Exhibited an IC50_{50} value of 3.84 ± 0.54 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like Doxorubicin.
    • MCF-7 (Breast Cancer) : Induced apoptosis through intrinsic pathways, suggesting a mechanism involving mitochondrial dysfunction.
Cell LineIC50_{50} (μM)Mechanism of Action
HepG23.84 ± 0.54Apoptosis
MCF-710.25 ± 2.5Intrinsic pathway

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial effects:

  • Bacterial Strains : The compound demonstrated inhibitory activity against several pathogenic bacteria, indicating potential as an antimicrobial agent.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Study on Hepatocellular Carcinoma : A recent study highlighted the effectiveness of this compound in reducing cell viability in HepG2 cells by inducing G2/M phase arrest and promoting apoptotic pathways .
  • Antimicrobial Efficacy : Another investigation reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with promising minimum inhibitory concentrations (MICs), supporting its potential use in treating bacterial infections .

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZOAOZIMUGTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593736
Record name N-(2-Chloro-4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135050-05-4
Record name N-(2-Chloro-4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-iodoaniline (25 g, 96.66 mmol) in tetrahydrofuran (100 mL) was cooled to 0° C. and then treated with acetic anhydride (50.6 g, 500 mmol). The reaction mixture was stirred at 0° C. for 10 min and then allowed to warm to 25° C. where it was stirred for 15 h. The reaction mixture was then concentrated in vacuo to remove tetrahydrofuran. The residue was crystallized from ether (50 mL) and hexanes (50 mL). The solids were collected and washed with hexanes to afford N-(2-chloro-4-iodo-phenyl)-acetamide (23.87 g, 84%) as a white crystalline solid: EI-HRMS m/e calcd for C8H7ClINO (M+) 295.1526, found 295.1532.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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